molecular formula C11H19NO3 B2366232 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide CAS No. 1421481-64-2

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide

Cat. No.: B2366232
CAS No.: 1421481-64-2
M. Wt: 213.277
InChI Key: AIIOPPHQAJZATC-UHFFFAOYSA-N
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Description

The compound N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a cyclopentane derivative featuring a pent-4-enamide backbone substituted with hydroxyl and hydroxymethyl groups at positions 3 and 4 of the cyclopentyl ring. The presence of multiple hydroxyl groups suggests hydrogen-bonding capabilities, while the cyclopentyl moiety may confer conformational rigidity compared to linear or aromatic analogs.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h2,8-10,13-14H,1,3-7H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIOPPHQAJZATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CC(C(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the enzyme 20-hydroxyeicosatetraenoic acid synthase.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme 20-hydroxyeicosatetraenoic acid synthase. This enzyme is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid, a molecule that plays a role in various physiological processes. By inhibiting this enzyme, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can modulate these processes, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

N-(2-hydroxyethyl)pent-4-enamide Derivatives

Key Features :

  • Structure : Contains a pent-4-enamide backbone with a hydroxyethyl substituent (e.g., N-(2-hydroxyethyl)pent-4-enamide) .
  • Synthesis: Synthesized via PdCl₂-catalyzed carbonylative double cyclization using CO and p-benzoquinone as an oxidant. This method generates bicyclic lactams through 5-exo-trig N-cyclization followed by CO insertion .
  • Comparison :
    • The hydroxyethyl group in these derivatives lacks the stereochemical complexity of the cyclopentyl ring in the target compound.
    • Reduced conformational rigidity may lower binding affinity in biological systems compared to cyclopentyl analogs.

2-(2,3-Dihydroxypropyl)-N-(p-tolyl)pent-4-enamide

Key Features :

  • Structure : Pent-4-enamide backbone with a dihydroxypropyl chain and p-tolyl substituent .
  • Synthesis : Prepared via chemoselective dioxygenation of alkenes using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a stereospecific manner.
  • Comparison :
    • The dihydroxypropyl group introduces additional hydrogen-bonding sites, similar to the hydroxymethyl group in the target compound.
    • The aromatic p-tolyl group enhances lipophilicity compared to the aliphatic cyclopentyl group in the target compound.

(2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide

Key Features :

  • Structure : Chiral pent-4-enamide with a methyl group at position 2 and a hydroxy-phenylpropan-2-yl substituent .
  • Synthesis : Stereospecific synthesis involving chiral resolution to isolate (2S) and (2R) isomers.
  • Comparison :
    • The phenyl group increases aromatic interactions, whereas the target compound’s cyclopentyl group prioritizes aliphatic interactions.
    • The methyl group at position 2 may sterically hinder reactions compared to the hydroxymethyl group in the target compound.

(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide

Key Features :

  • Structure : Hexanamide backbone with cyclopentyl and hydroxymethyl groups, plus a phenylmethoxy substituent .
  • Properties : Molecular weight (319.44 g/mol) and hydrophobicity are higher than the target compound due to the phenylmethoxy group.
  • Comparison :
    • The hexanamide chain may reduce solubility compared to the shorter pent-4-enamide chain in the target compound.
    • Both compounds share cyclopentyl and hydroxymethyl groups, suggesting similar stereochemical challenges in synthesis.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide (Target) C₁₂H₁₉NO₃ Cyclopentyl, hydroxymethyl, hydroxyl ~225.29 High rigidity, hydrogen bonding
N-(2-hydroxyethyl)pent-4-enamide C₇H₁₁NO₂ Hydroxyethyl 141.17 Flexible backbone, moderate solubility
2-(2,3-dihydroxypropyl)-N-(p-tolyl)pent-4-enamide C₁₅H₂₁NO₄ Dihydroxypropyl, p-tolyl 279.33 High hydrogen bonding, aromatic interactions
(2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide C₁₅H₂₁NO₂ Methyl, hydroxy-phenylpropan-2-yl 247.33 Chiral centers, lipophilic
(2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide C₁₉H₂₉NO₃ Cyclopentyl, phenylmethoxy 319.44 High molecular weight, hydrophobic

Research Findings and Implications

  • Synthesis : The target compound’s cyclopentyl group likely requires stereospecific methods similar to those in and , such as Pd-catalyzed cyclization or chemoselective oxidation .
  • Biological Activity : Cyclopentyl analogs may exhibit enhanced binding affinity due to rigidity, while hydroxyl groups improve solubility relative to purely hydrophobic analogs like phenylmethoxy derivatives .
  • Challenges : Stereochemical control during synthesis (e.g., avoiding racemization) is critical, as seen in ’s chiral resolution protocols .

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a compound with potential implications in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a cyclopentyl ring with hydroxymethyl and pent-4-enamide functionalities. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 205.25 g/mol. The presence of both hydroxymethyl and amide groups may facilitate various biological interactions, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound can be achieved through several organic reactions, including:

  • Amidation : Reaction of a suitable cyclopentyl carboxylic acid with an amine.
  • Hydroxymethylation : Introduction of the hydroxymethyl group via formaldehyde or similar reagents.

Anticancer Potential

Research on structurally similar compounds suggests that this compound could also possess anticancer properties. For example, compounds with similar amide functionalities have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various human cancer cell lines .

The exact mechanism of action for this compound remains unclear due to a lack of direct studies. However, compounds with similar structures often interact with key biological pathways, such as angiogenesis inhibition and modulation of cell cycle regulators .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating related amide derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF7, A549) at low micromolar concentrations, suggesting that this compound may similarly affect cell viability .
  • Kinase Inhibition : Some analogs have shown inhibitory effects on various kinases involved in cancer progression, such as VEGFR2 and EGFR, indicating potential pathways for further investigation in the context of this compound .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure TypeNotable FeaturesBiological Activity
N-[4-methylphenyl]pent-4-enamideAmideMethyl substitution increases lipophilicityModerate antimicrobial activity
N-(2-hydroxyethyl)pent-4-enamideHydroxyalkyl AmideHydroxy group enhances solubilityAnticancer activity in vitro
This compound Cyclic Amide Unique cyclic structure may alter biological activityPotential anticancer and antimicrobial activity

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